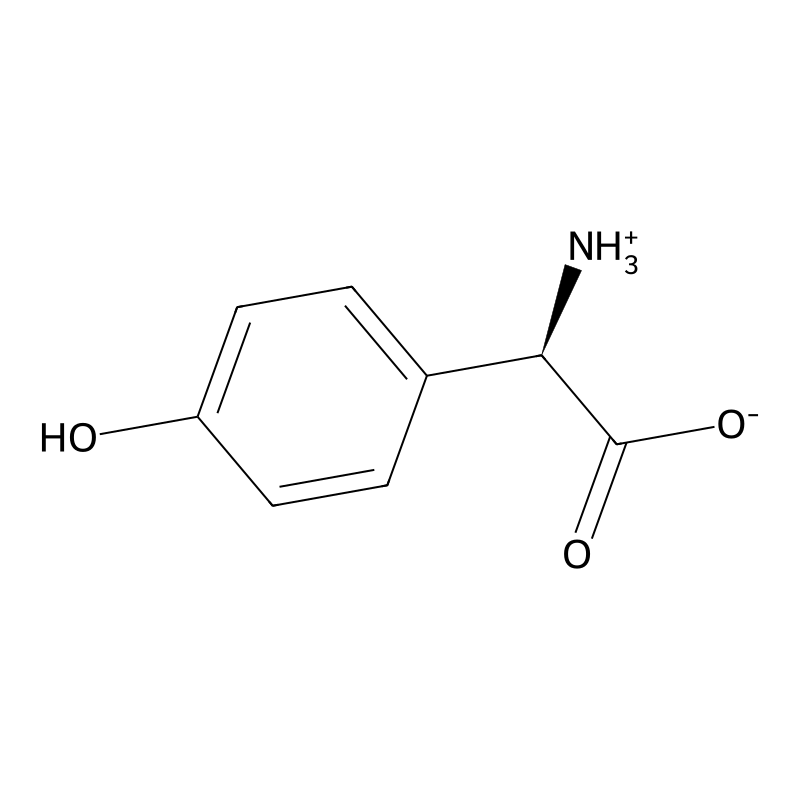

D-p-hydroxyphenylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibiotic Development:

- D-HPG is a key component of vancomycin and other glycopeptide antibiotics. These antibiotics target bacteria by inhibiting their cell wall synthesis .

- Research on D-HPG helps scientists understand the mechanism of action of these antibiotics and develop new derivatives with improved efficacy or to combat antibiotic resistance .

Biosynthesis Studies:

- D-HPG is synthesized through a unique pathway in bacteria. Understanding this pathway provides insights into the regulation of antibiotic production and potential targets for future antibiotic development .

Metabolic Engineering:

- Researchers are investigating the possibility of engineering bacteria to produce larger quantities of D-HPG. This could facilitate the production of glycopeptide antibiotics and other valuable compounds derived from D-HPG .

Chemical Synthesis:

- D-HPG is also used as a starting material for the synthesis of other bioactive molecules with potential therapeutic applications .

Role in Other Organisms:

- While the primary research focus is on D-HPG's role in bacteria, there is ongoing investigation into its potential functions in other organisms, such as plants and fungi.

D-4-Hydroxyphenylglycine is a non-proteinogenic amino acid with the molecular formula . It is characterized by a hydroxyl group attached to the phenyl ring, making it a derivative of phenylglycine. This compound exists as the D-enantiomer of 4-hydroxyphenylglycine, which is significant in various biological and chemical contexts. It plays a role in the biosynthesis of certain antibiotics, particularly those derived from vancomycin, where it contributes to the structural integrity and functionality of these molecules .

- Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, forming new amino acids. D-4-hydroxyphenylglycine can act as a substrate for transaminases, facilitating its conversion into other amino acids .

- Decarboxylation: Under specific conditions, D-4-hydroxyphenylglycine may lose its carboxylic acid group, resulting in the formation of phenethylamine derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in medicinal chemistry for drug formulation .

D-4-Hydroxyphenylglycine exhibits notable biological activity, particularly as a component of antibiotic compounds. Its role in the biosynthesis of vancomycin-related antibiotics highlights its importance in microbial resistance mechanisms. Additionally, it has been studied for its potential neuroprotective effects and as an acylase inhibitor, which may influence metabolic pathways related to neurotransmitter synthesis .

The synthesis of D-4-hydroxyphenylglycine can be achieved through various methods:

- Biosynthetic Pathway: It is naturally synthesized via the shikimic acid pathway in certain bacteria like Herpetosiphon aurantiacus, where it is produced from prephenate through several enzymatic steps involving hydroxymandelate and 4-hydroxymandelate synthase .

- Chemical Synthesis: A common laboratory method involves starting from DL-4-hydroxyphenylglycine. The compound is dissolved in a solvent mixture (such as acetone) with sulfuric acid and water at elevated temperatures. Upon cooling and crystallization using inoculation crystals, D-4-hydroxyphenylglycine can be isolated .

D-4-Hydroxyphenylglycine finds applications across several fields:

- Pharmaceuticals: It is utilized in synthesizing antibiotics and other therapeutic agents due to its structural similarity to proteinogenic amino acids.

- Biochemical Research: Its role in enzymatic reactions makes it valuable for studying metabolic pathways and enzyme kinetics.

- Agriculture: As a potential precursor for bioactive compounds, it may be explored for developing plant growth regulators or pest control agents .

Studies on D-4-hydroxyphenylglycine have revealed its interactions with various biological systems:

- Enzyme Inhibition: It has been shown to inhibit certain acylases, which play critical roles in metabolic processes involving amino acids and peptides .

- Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter levels, potentially offering insights into treatments for neurological disorders .

D-4-Hydroxyphenylglycine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-4-Hydroxyphenylglycine | Enantiomer of D-4-hydroxyphenylglycine | Predominantly found in natural sources |

| Tyrosine | Contains an additional methylene group | Proteinogenic amino acid |

| 3-Hydroxyphenylglycine | Hydroxyl group at a different position on the phenyl ring | Less common in natural products |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Similar backbone structure | Different functional groups affecting solubility |

D-4-Hydroxyphenylglycine's unique hydroxyl substitution on the phenyl ring distinguishes it from these compounds, impacting its biological activity and applications significantly .

D-4-Hydroxyphenylglycine exhibits a well-defined chemical structure characterized by its specific stereochemical configuration and functional group arrangement. The compound possesses the IUPAC name (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, reflecting its R-configuration at the alpha carbon. The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the para position, connected to an alpha carbon bearing both an amino group and a carboxylic acid functional group.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the D-configuration corresponds to the R-absolute configuration at the chiral center. This stereochemical specificity proves crucial for its biological activity and pharmaceutical applications. The compound's InChI key (LJCWONGJFPCTTL-SSDOTTSWSA-N) provides a unique molecular identifier that distinguishes it from other stereoisomers and structural analogs.

Several synonymous names exist in the literature, including D-(-)-4-hydroxyphenylglycine, 4-hydroxy-D-phenylglycine, and D-N-(4-hydroxyphenyl)glycine, reflecting various naming conventions used across different research contexts. The CAS registry number 22818-40-2 serves as the primary chemical identifier for regulatory and commercial purposes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| CAS Number | 22818-40-2 | |

| InChI Key | LJCWONGJFPCTTL-SSDOTTSWSA-N | |

| SMILES Notation | NC@@Hc1ccc(O)cc1 | |

| Melting Point | 240°C | |

| Specific Rotation | -156° (20°C, c=1, 1N HCl) |

Historical Context of Discovery and Characterization

The discovery and characterization of D-4-hydroxyphenylglycine emerged from extensive research into the biosynthetic pathways of glycopeptide antibiotics, particularly vancomycin and related compounds. Initial investigations in the late 20th century focused on understanding the structural components responsible for the antibiotic activity of vancomycin, leading to the identification of several non-proteinogenic amino acids, including D-4-hydroxyphenylglycine.

Early labeling studies suggested that tyrosine served as a precursor to D-4-hydroxyphenylglycine, but the specific enzymatic steps remained unclear until the sequencing of the chloroeremomycin gene cluster from Amycolatopsis orientalis provided crucial insights. This breakthrough allowed researchers to predict a four-enzyme pathway leading to L-p-hydroxyphenylglycine from prephenate, with subsequent characterization revealing the enzymatic mechanisms involved in D-enantiomer formation.

The compound's significance became apparent when researchers recognized its structural role in forming the rigid conformation of the central heptapeptide aglycone in vancomycin-type antibiotics, in addition to serving as a glycosylation site. Patent literature from the 1970s and 1980s documented various synthetic approaches for racemic 4-hydroxyphenylglycine production, including the reaction of phenol, glyoxylic acid, and ammonia.

Further characterization studies revealed the compound's presence in Herpetosiphon aurantiacus, a phylogenetically distinct bacterium from actinomycetes, suggesting a broader distribution of the biosynthetic pathway across bacterial taxonomy. This discovery expanded the understanding of D-4-hydroxyphenylglycine production beyond traditional antibiotic-producing organisms and highlighted the evolutionary conservation of this metabolic pathway.

Significance in Biochemistry and Pharmaceutical Chemistry

D-4-Hydroxyphenylglycine occupies a central position in both biochemical research and pharmaceutical manufacturing due to its critical role in antibiotic biosynthesis and its utility as a synthetic intermediate. The compound serves as an essential building block in the vancomycin class of glycopeptide antibiotics, where it contributes to the formation of cross-linked peptide structures that confer antibiotic activity.

In biochemical contexts, D-4-hydroxyphenylglycine represents a prime example of how microorganisms utilize specialized metabolic pathways to produce non-proteinogenic amino acids for secondary metabolite synthesis. The biosynthetic pathway demonstrates sophisticated enzymatic chemistry, involving a prephenate dehydrogenase, 4-hydroxymandelate synthase, hydroxymandelate oxidase, and 4-hydroxyphenylglycine transaminase. These enzymes work in concert to convert the common shikimic acid pathway intermediate prephenate into the final D-4-hydroxyphenylglycine product.

The pharmaceutical significance of D-4-hydroxyphenylglycine extends beyond its role in natural product biosynthesis to include its use as a key intermediate in the semi-synthetic production of β-lactam antibiotics. Modern pharmaceutical manufacturing relies heavily on D-4-hydroxyphenylglycine for the synthesis of cefpiramide and related cephalosporin antibiotics, with annual market demands reaching thousands of tons. This commercial importance has driven extensive research into both chemical and biotechnological production methods.

Recent advances in metabolic engineering have focused on developing sustainable biosynthetic routes for D-4-hydroxyphenylglycine production. Researchers have successfully designed artificial pathways in Pseudomonas putida and Escherichia coli systems, enabling direct production from glucose through engineered co-culture systems. These biotechnological approaches offer environmentally friendly alternatives to traditional chemical synthesis methods, which often involve harsh reaction conditions and generate significant pollution.

Molecular Structure and Stereochemical Configuration

D-4-Hydroxyphenylglycine represents the D-enantiomer of 4-hydroxyphenylglycine, a non-proteinogenic amino acid that plays a crucial role in various biochemical processes [5]. The compound possesses the molecular formula C8H9NO3 with a molecular weight of 167.16 grams per mole [1] [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid [5] [8].

The stereochemical configuration of D-4-hydroxyphenylglycine is characterized by the R-configuration at the alpha carbon [6]. This stereochemical designation indicates that when the molecule is viewed according to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral center follow a clockwise arrangement [5]. The compound exhibits specific optical rotation properties, with values ranging from -155° to -161° at 20°C and 589 nanometers wavelength when measured in 1 Normal hydrochloric acid solution at a concentration of 1 gram per 100 milliliters [12] [15].

The structural framework consists of a phenolic aromatic ring system bearing a hydroxyl substituent at the para position relative to the alpha-amino acid side chain [2] [17]. The presence of both amino and carboxyl functional groups allows the compound to participate in typical amino acid reactions, such as peptide bond formation [17]. The phenolic hydroxyl group contributes significantly to the compound's solubility characteristics and reactivity profile [7] [10].

Physical Properties and Constants

D-4-Hydroxyphenylglycine exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. The compound appears as a white to off-white crystalline solid under standard conditions [8] [11] [12]. The melting point has been consistently reported as 240°C with decomposition [7] [10] [11], indicating thermal instability at elevated temperatures.

The solubility characteristics demonstrate the compound's amphiphilic nature. In aqueous media, D-4-hydroxyphenylglycine exhibits a solubility of 5 grams per liter at 20°C [7] [10] [11]. This moderate water solubility results from the polar nature of the amino acid functional groups and the phenolic hydroxyl substituent. The compound shows enhanced solubility in polar organic solvents and demonstrates variable solubility in dimethyl sulfoxide and methanol systems [9] [13].

The density of D-4-hydroxyphenylglycine has been determined to be 1.396 grams per cubic centimeter [4] [7] [10]. The predicted boiling point ranges from 295.73°C to 365.8°C, though these values represent theoretical calculations rather than experimental measurements due to decomposition occurring before the boiling point is reached [9] [10].

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 167.16 g/mol | Standard conditions |

| Melting Point | 240°C (decomposition) | Atmospheric pressure |

| Density | 1.396 g/cm³ | 20°C |

| Water Solubility | 5 g/L | 20°C |

| Specific Optical Rotation | -155° to -161° | c=1, 1N HCl, 20°C, 589 nm |

| Predicted pKa | 2.15 ± 0.10 | Aqueous solution |

The compound exhibits characteristic optical properties due to its chiral nature. The specific optical rotation values provide a reliable method for determining enantiomeric purity and confirming the D-configuration [12] [15]. Temperature coefficients and pH-dependent behavior contribute to the overall physicochemical profile of the compound [9] [10].

Chemical Reactivity and Functional Group Behavior

The chemical reactivity of D-4-hydroxyphenylglycine stems from the presence of three distinct functional groups: the phenolic hydroxyl group, the amino group, and the carboxyl group. Each functional group contributes unique reactivity patterns that determine the compound's overall chemical behavior [17] [21].

The carboxyl group exhibits typical carboxylic acid behavior with a predicted pKa value of approximately 2.15 [9] [10]. This relatively low pKa value indicates that the carboxyl group readily deprotonates under physiological conditions, forming the corresponding carboxylate anion. The amino group displays basic properties with a pKa value in the range of 9-10, consistent with aliphatic amino acids [46]. The phenolic hydroxyl group possesses a pKa value around 10, making it capable of deprotonation under alkaline conditions [43] [46].

The presence of both amino and carboxyl functional groups enables D-4-hydroxyphenylglycine to participate in peptide bond formation reactions [17] [21]. The compound can undergo condensation reactions where the hydroxyl group from the carboxyl moiety of one molecule combines with a hydrogen atom from the amino group of another molecule, resulting in water elimination and amide bond formation. These reactions are fundamental to protein synthesis and peptide chemistry applications.

The phenolic hydroxyl group contributes to the compound's ability to participate in hydrogen bonding interactions [17] [27]. These interactions influence both intramolecular stability and intermolecular associations, affecting solubility, crystal packing, and biological activity. The aromatic ring system provides additional sites for π-π stacking interactions and contributes to the overall stability of the molecular structure [19].

Conformational studies have revealed that D-4-hydroxyphenylglycine adopts specific three-dimensional arrangements that are stabilized by non-covalent interactions including carbonyl-carbonyl interactions and carbonyl-aromatic ring interactions [19]. In aqueous environments, these conformational preferences are modified by water molecule interactions with both the backbone functional groups and the aromatic ring system.

Spectroscopic Characteristics and Structural Elucidation

The spectroscopic properties of D-4-hydroxyphenylglycine provide comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular framework and environmental effects on individual atomic centers [35] [37].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear in the downfield region between 6.5 and 8.2 parts per million [35] [36]. The para-substitution pattern of the phenolic ring results in characteristic splitting patterns that confirm the substitution position. The alpha proton attached to the chiral carbon appears as a singlet or shows coupling to the amino group, depending on exchange rates and pH conditions [37].

The hydroxyl protons exhibit variable chemical shift positions depending on hydrogen bonding interactions and solution conditions [35] [38]. The phenolic hydroxyl proton typically resonates between 4 and 10 parts per million, while exchangeable amino protons appear in the range of 1 to 5 parts per million [35]. These assignments can be confirmed through deuterium exchange experiments that cause disappearance of exchangeable proton signals.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environments [35]. The carbonyl carbon typically appears around 170-180 parts per million, while aromatic carbons resonate in the 110-160 parts per million region. The alpha carbon bearing the amino group appears around 50-60 parts per million, consistent with amino acid structural patterns.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and interactions [25] [28]. The compound exhibits strong absorption bands corresponding to amino group stretching vibrations, carboxyl group vibrations, phenolic hydroxyl stretching, and aromatic carbon-carbon stretching modes. The precise frequencies and intensities of these absorptions provide fingerprint identification capabilities.

| Spectroscopic Technique | Characteristic Features | Typical Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.2 ppm |

| ¹H Nuclear Magnetic Resonance | Alpha proton | 3.5-4.5 ppm |

| ¹H Nuclear Magnetic Resonance | Phenolic hydroxyl | 4-10 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |

| Infrared Spectroscopy | Hydroxyl stretch | 3200-3600 cm⁻¹ |

| Infrared Spectroscopy | Carbonyl stretch | 1600-1750 cm⁻¹ |

Ultraviolet-visible spectroscopy demonstrates absorption characteristics arising from the aromatic chromophore system [31] [33]. The compound exhibits absorption maxima in the ultraviolet region, with the phenolic substituent contributing to bathochromic shifts compared to unsubstituted aromatic systems. The presence of the hydroxyl group on the aromatic ring creates extended conjugation that affects the electronic transitions and absorption wavelengths [30] [32].

Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis [26] [29]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight. Characteristic fragmentation includes loss of the carboxyl group, amino group, and various combinations that provide structural confirmation. Alpha-cleavage reactions adjacent to the amino group represent common fragmentation pathways for amino acid derivatives [26].

D-4-Hydroxyphenylglycine occurs naturally in various microorganisms, predominantly within the actinomycete group of bacteria. The compound has been identified as a crucial building block in numerous peptide antibiotics, particularly glycopeptide antibiotics such as vancomycin, teicoplanin, and related compounds [1] [2] [3].

The most extensively studied producers include Amycolatopsis orientalis, which synthesizes chloroeremomycin, and Streptomyces lavendulae, the producer of complestatin [3]. Notably, Herpetosiphon aurantiacus represents a significant discovery as the first non-actinomycete bacterium confirmed to produce D-4-hydroxyphenylglycine, expanding our understanding of the phylogenetic distribution of this biosynthetic capability [4]. This predatory bacterium utilizes three enzymes designated Haur1871, Haur1887, and Haur_1888 for D-4-hydroxyphenylglycine production [4].

Additional natural producers include Streptomyces toyocaensis (producer of A47934), Amycolatopsis mediterranei (balhimycin producer), Nocardia uniformis (nocardicin A producer), and Streptomyces fungicidicus (enduracidin producer) [5] [6] [7]. The gene cassette for D-4-hydroxyphenylglycine biosynthesis is widely distributed among actinomycete bacteria, which incorporate this amino acid as a building block into various peptide antibiotics [4].

Enzymatic Biosynthesis from Shikimic Acid Pathway

The biosynthesis of D-4-hydroxyphenylglycine proceeds through a well-characterized four-enzyme pathway that diverts intermediates from the shikimic acid pathway. This pathway represents a branch point from tyrosine biosynthesis, utilizing prephenate as the common precursor [1] [8] [9].

The enzymatic sequence begins with prephenate dehydrogenase (Pdh, EC 1.3.1.12), which catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate [10] [11]. This enzyme belongs to the family of oxidoreductases and requires NAD+ as a cofactor, producing 4-hydroxyphenylpyruvate, carbon dioxide, and NADH as products [10].

The second step involves 4-hydroxymandelate synthase (HmaS, EC 1.13.11.46), a non-heme iron-dependent dioxygenase that performs the unique oxidative decarboxylation of 4-hydroxyphenylpyruvate using molecular oxygen to form 4-hydroxymandelate and hydrogen peroxide [1] [8]. This enzyme represents a critical branch point where the pathway diverges from normal tyrosine metabolism.

4-Hydroxymandelate oxidase (Hmo, EC 1.1.3.46) subsequently catalyzes the oxidation of 4-hydroxymandelate to 4-hydroxylbenzoylformate, utilizing flavin mononucleotide (FMN) as a cofactor [8] [9]. This oxidation step prepares the substrate for the final transamination reaction.

The pathway concludes with 4-hydroxyphenylglycine transaminase (HpgT, EC 2.6.1.103), which transfers an amino group from a suitable donor (commonly L-tyrosine) to 4-hydroxylbenzoylformate, forming D-4-hydroxyphenylglycine [8] [3]. This transamination reaction requires pyridoxal phosphate as a cofactor and establishes a metabolic cycle where L-tyrosine serves as both a precursor pathway intermediate and the ultimate amino donor [1].

Role of Prephenate Dehydrogenase and Related Enzymes

Prephenate dehydrogenase plays a central role in D-4-hydroxyphenylglycine biosynthesis by providing the initial substrate for the dedicated biosynthetic pathway. This enzyme catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate through an oxidative decarboxylation mechanism that couples hydride transfer with decarboxylation [11] [12].

Structural studies of prephenate dehydrogenase from various sources have revealed key catalytic residues essential for enzyme function. In soybean prephenate dehydrogenase, His124 facilitates hydride transfer, while His188, Gln184, and Thr206 promote decarboxylation at the C1 position [12]. The enzyme exhibits strict cofactor specificity, typically requiring NAD+ or NADP+ depending on the source organism [10] [13].

The enzyme family demonstrates remarkable diversity in substrate specificity and regulatory mechanisms. Some prephenate dehydrogenases exist as bifunctional enzymes fused with chorismate mutase domains, while others function as monofunctional proteins [14] [15]. The bifunctional nature allows for coordinated regulation of the shikimate pathway and aromatic amino acid biosynthesis [15].

Related enzymes in the pathway exhibit specialized functions adapted for secondary metabolite production. The 4-hydroxymandelate synthase demonstrates unique substrate specificity for 4-hydroxyphenylpyruvate and represents an evolutionary adaptation for secondary metabolism [4]. Analysis of this enzyme from Herpetosiphon aurantiacus revealed anomalies in the active center that required experimental validation to confirm its true catalytic function [4].

The 4-hydroxymandelate oxidase exhibits dual substrate specificity, capable of processing both the natural substrate and synthetic analogs, which provides flexibility for pathway engineering applications [9]. The enzyme's FMN-dependent mechanism allows for efficient electron transfer and product formation under physiological conditions [8].

Genetic Regulation of Biosynthetic Enzymes

The genetic regulation of D-4-hydroxyphenylglycine biosynthesis involves complex multilevel control mechanisms that coordinate enzyme expression with cellular physiology and secondary metabolite production. The biosynthetic genes are typically organized in clusters within the genomes of producing organisms, facilitating coordinated regulation [3] [16].

Transcriptional regulation represents the primary control mechanism, with pathway-specific regulators controlling gene cluster expression. In Nocardia uniformis, the NocR protein functions as a positive transcriptional regulator belonging to the Streptomyces antibiotic regulatory protein family [5]. NocR specifically binds to a 126-base pair intergenic region between nocF and nocA genes, recognizing a direct hexameric repeat motif (TGATAA) with a 5-base pair spacer [5]. Insertional inactivation of nocR completely abolished nocardicin A production and eliminated mRNA transcripts for early-stage biosynthetic genes [5].

In Streptomyces lavendulae, the complestatin gene cluster contains ComG, a transcriptional regulator that controls the expression of the entire 48.7-kilobase biosynthetic gene cluster [3] [16]. The cluster organization demonstrates colinearity between gene arrangement and biosynthetic logic, with regulatory genes positioned to enable efficient temporal control of enzyme expression [3].

The Nonomuraea gerenzanensis system employs a hierarchical regulatory network involving Dbv3 and Dbv4, representing StrR-type and LuxR-type transcriptional regulators, respectively [17]. Overexpression of dbv3 resulted in a two-fold increase in A40926 glycopeptide antibiotic productivity, demonstrating the potential for metabolic engineering through regulatory manipulation [17].

Post-transcriptional regulation occurs through various mechanisms including small regulatory RNAs, riboswitches, and translational control elements. The availability of precursor molecules, particularly prephenate and amino acid pools, influences enzyme activity through allosteric regulation and substrate availability [18].

Environmental factors significantly impact gene expression, with nutrient limitation, particularly phosphate and nitrogen sources, triggering secondary metabolite production [18]. The complex interplay between global regulatory networks and pathway-specific controls ensures that D-4-hydroxyphenylglycine biosynthesis occurs under appropriate physiological conditions [18].

Modern biotechnological approaches have enabled the engineering of synthetic regulatory systems for enhanced production. Engineered strains of Pseudomonas putida and Escherichia coli utilize inducible promoter systems to control artificial D-4-hydroxyphenylglycine biosynthetic pathways [19] [20]. These systems demonstrate the potential for rational design of regulatory circuits to optimize production efficiency and yield [21] [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 47 of 49 companies with hazard statement code(s):;

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

938-97-6